molecular formula C9H11NO2 B561689 4-Hydroxy-1-(3-pyridyl)-1-butanone (3,3,4,4-D4) CAS No. 359435-75-9

4-Hydroxy-1-(3-pyridyl)-1-butanone (3,3,4,4-D4)

Cat. No.: B561689
CAS No.: 359435-75-9
M. Wt: 169.216
InChI Key: KTXUGZHJVRHQGP-QLYAIYELSA-N
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Description

4-Hydroxy-1-(3-pyridyl)-1-butanone (3,3,4,4-D4) is a deuterated analog of 4-Hydroxy-1-(3-pyridyl)-1-butanone, a compound often studied for its biological and chemical properties. Deuterated compounds are those in which hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This modification can provide insights into reaction mechanisms and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-(3-pyridyl)-1-butanone (3,3,4,4-D4) typically involves the deuteration of 4-Hydroxy-1-(3-pyridyl)-1-butanone. This can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or using deuterated reagents.

Industrial Production Methods

Industrial production of deuterated compounds often involves large-scale catalytic processes. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-(3-pyridyl)-1-butanone (3,3,4,4-D4) can undergo several types of chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine derivatives, while reduction could produce various alcohols.

Scientific Research Applications

4-Hydroxy-1-(3-pyridyl)-1-butanone (3,3,4,4-D4) has several applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanism studies.

    Biology: Studied for its metabolic pathways and interactions with biological molecules.

    Industry: Used in the synthesis of other deuterated compounds and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-(3-pyridyl)-1-butanone (3,3,4,4-D4) involves its interaction with specific molecular targets. The deuterium atoms can influence reaction rates and pathways, providing insights into the compound’s behavior in various environments.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-1-(3-pyridyl)-1-butanone: The non-deuterated analog.

    Deuterated analogs of other pyridine derivatives: Compounds with similar structures but different functional groups.

Uniqueness

The presence of deuterium in 4-Hydroxy-1-(3-pyridyl)-1-butanone (3,3,4,4-D4) makes it unique by altering its physical and chemical properties. This can lead to differences in reaction mechanisms, stability, and interactions with other molecules.

Properties

IUPAC Name

3,3,4,4-tetradeuterio-4-hydroxy-1-pyridin-3-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,11H,2,4,6H2/i2D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXUGZHJVRHQGP-QLYAIYELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(=O)C1=CN=CC=C1)C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662027
Record name 4-Hydroxy-1-(pyridin-3-yl)(3,3,4,4-~2~H_4_)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359435-75-9
Record name 4-Hydroxy-1-(pyridin-3-yl)(3,3,4,4-~2~H_4_)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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